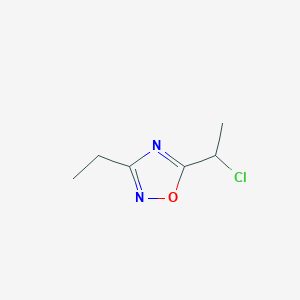

5-(1-氯乙基)-3-乙基-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as fungicides, insecticides, and antibacterial agents .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates. For instance, the synthesis of 2-aryl(heteryl)-5-chloromethyl-1,3,4-oxadiazoles starts with commercially available aromatic and heterocyclic carboxylic acids, which are transformed into hydrazides and then cyclized under the action of phosphorus trichloroxide (V) . This method has been praised for its high yields and the convenience of not requiring intermediate purification, making it suitable for a wide range of derivatives .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is confirmed through various spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For example, the structure of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles was confirmed using these techniques . Additionally, X-ray crystallography has been used to determine the spatial structure of certain derivatives, providing detailed insights into their molecular conformation .

Chemical Reactions Analysis

The reactive chloromethyl group in 5-chloromethyl-1,3,4-oxadiazoles allows for further chemical modification, which is essential for the development of biologically active derivatives. These modifications can lead to the discovery of compounds with significant biological activities, such as antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as their optical properties, have been studied through UV-Vis and fluorescence spectroscopy. These studies have shown that the maximum absorptive wavelengths of these compounds are detected at 260-279 nm, and they emit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm . The absorption and emission spectra can vary depending on the substituents present in the compound, and these properties are also influenced by solvent polarity .

科学研究应用

抗抽搐和抗蛋白酶特性

- 抗抽搐和抗蛋白酶活性:一些1,3,4-噁二唑衍生物已被观察到具有抗抽搐活性。这些化合物已被证明能够保护小鼠免受戊四氮唑诱导的抽搐。它们还表现出对细胞呼吸的抑制作用,并具有抗蛋白酶活性,尽管这些活性并不被认为是它们抗抽搐特性的生化基础(Chaudhary et al., 1979)。

抗抑郁和认知增强

- 抗抑郁和认知增强:某些吡唑和噁二唑衍生物在行为绝望测试中表现出显著的抗抑郁活性,并对化学诱导的阵挛性癫痫具有保护作用,暗示其在管理抑郁症和癫痫障碍中可能发挥作用(Abdel‐Aziz等,2009)。

抗癌潜力

- 抗癌潜力:一些噁二唑化合物已被测试其抗癌特性。例如,某些化合物显著降低了实验模型中化学诱导肿瘤的发生率。然而,对于这些化合物,清晰区分化疗和致癌特性至关重要(Dunsford et al., 1984)。

毒理学和药代动力学

- 毒理学和药代动力学:噁二唑衍生物的药代动力学、代谢和毒理学已被广泛研究,以了解它们在生物系统中的行为。这些研究为了解这些化合物的代谢途径、潜在毒性效应和器官特异性提供了见解(Allan et al., 2006)。

抗氧化特性

- 抗氧化特性:一些噁二唑衍生物已被研究其抗氧化特性。它们显示出在特定器官中预防氧化应激的潜力,这对于保护免受某些疾病和衰老过程至关重要(Aktay et al., 2005)。

属性

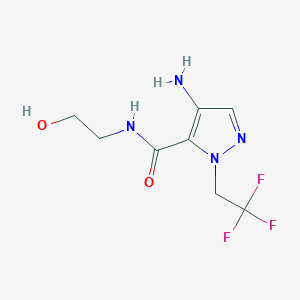

IUPAC Name |

5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOGFLPPYSALHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)

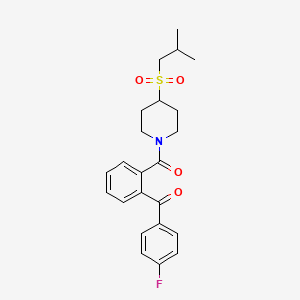

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)

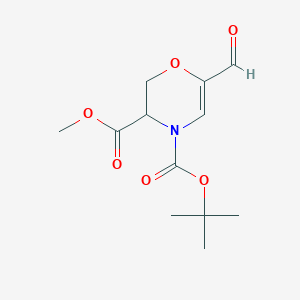

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

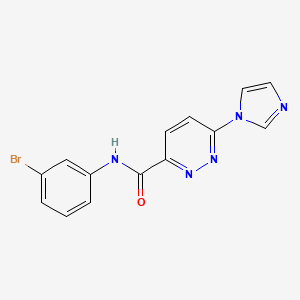

![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)